
(2S)-Pent-4-yn-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Pent-4-yn-2-amine is an organic compound with the molecular formula C5H9N. It is a chiral amine with an alkyne functional group, making it an interesting molecule for various chemical reactions and applications. The compound’s structure consists of a five-carbon chain with an amine group attached to the second carbon and a triple bond between the fourth and fifth carbons.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(S)-Pent-4-yn-2-amine can be synthesized through several methods. One common approach involves the alkylation of propargylamine with a suitable electrophile. Another method includes the reduction of the corresponding nitrile or imine precursor. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like tetrahydrofuran or dimethyl sulfoxide.
Industrial Production Methods
In an industrial setting, (S)-Pent-4-yn-2-amine can be produced through catalytic hydrogenation of the corresponding nitrile or imine. This process often employs metal catalysts such as palladium or nickel under high pressure and temperature conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Pent-4-yn-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding nitrile or imine.
Reduction: It can be reduced to form the corresponding alkane or alkene.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
Oxidation: The major products include nitriles and imines.
Reduction: The major products are alkanes and alkenes.
Substitution: The products vary depending on the electrophile used, resulting in a wide range of substituted amines.
Aplicaciones Científicas De Investigación
(S)-Pent-4-yn-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which (S)-Pent-4-yn-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates and other complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
®-Pent-4-yn-2-amine: The enantiomer of (S)-Pent-4-yn-2-amine, with similar chemical properties but different biological activity.
Propargylamine: A simpler alkyne amine with a shorter carbon chain.
Pent-4-yn-1-amine: An isomer with the amine group attached to the first carbon instead of the second.
Uniqueness
(S)-Pent-4-yn-2-amine is unique due to its chiral nature and the presence of both an amine and an alkyne functional group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C5H9N |
|---|---|
Peso molecular |
83.13 g/mol |
Nombre IUPAC |
(2S)-pent-4-yn-2-amine |
InChI |
InChI=1S/C5H9N/c1-3-4-5(2)6/h1,5H,4,6H2,2H3/t5-/m0/s1 |
Clave InChI |
ATNZRYIKSXYJKY-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](CC#C)N |
SMILES canónico |
CC(CC#C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



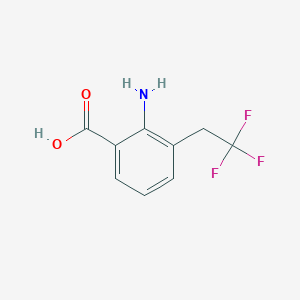
![2-(Difluoromethyl)-6-iodo-3-methylimidazo[1,2-b]pyridazine](/img/structure/B12961660.png)
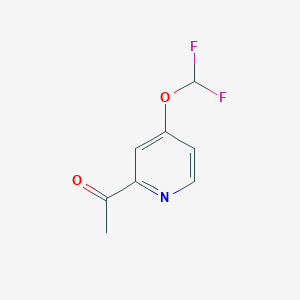
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12961677.png)
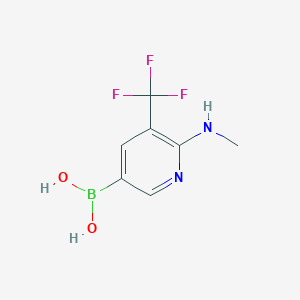
![Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12961694.png)



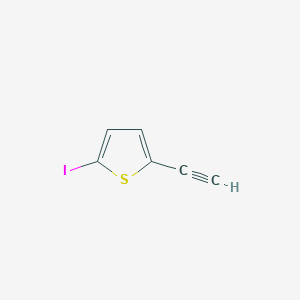
![5-Bromo-3-methylthieno[2,3-b]pyridine](/img/structure/B12961723.png)
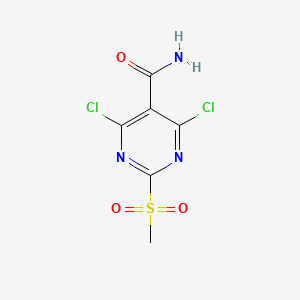
![6-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12961748.png)
